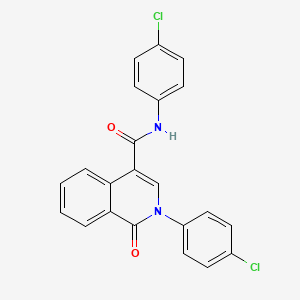

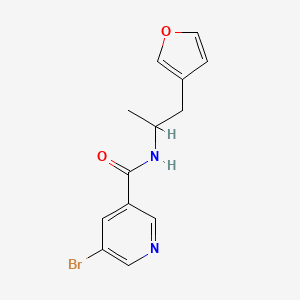

N,2-bis(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about its role or function if it’s used in a specific context, such as in a biological or industrial process .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Synthesis and Polymerization

N,2-bis(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a compound involved in the synthesis of various polymers and materials. For instance, the synthesis and characterization of soluble polyimides from aromatic tetracarboxylic dianhydrides demonstrate the application of related compounds in material science, highlighting their utility in creating polymers with high thermal stability and solubility in organic solvents (Imai, Maldar, & Kakimoto, 1984). Similarly, the synthesis of aromatic polyamides based on bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone showcases the preparation of polymers with enhanced thermal properties and solubility, applicable in various high-performance materials (Yang, Hsiao, & Yang, 1999).

Antimalarial and Antimicrobial Activity

Compounds structurally related to N,2-bis(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide have been evaluated for their potential in medical applications, including antimalarial and antimicrobial activities. The synthesis and activity of some antimalarial bisquinolines explore the potential of bisquinoline derivatives in combating malaria, showing promising in vitro activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum (Raynes, Galatis, Cowman, Tilley, & Deady, 1995). Moreover, the synthesis and evaluation of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities highlight the potential of quinazoline derivatives as antimicrobial agents, offering a pathway for developing new treatments against resistant bacterial strains (Patel & Shaikh, 2011).

Chemical Reactions and Catalysis

The compound's utility extends to facilitating chemical reactions, such as the Ir(III)-catalyzed synthesis of isoquinoline N-oxides from aryloxime and α-diazocarbonyl compounds. This process demonstrates the role of related compounds in catalyzing the formation of isoquinoline derivatives under mild conditions, highlighting their significance in synthetic chemistry and potential pharmaceutical applications (Phatake, Patel, & Ramana, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

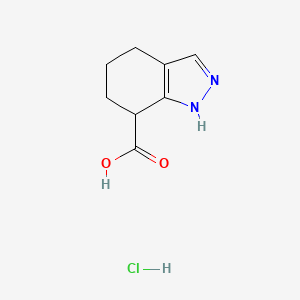

IUPAC Name |

N,2-bis(4-chlorophenyl)-1-oxoisoquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N2O2/c23-14-5-9-16(10-6-14)25-21(27)20-13-26(17-11-7-15(24)8-12-17)22(28)19-4-2-1-3-18(19)20/h1-13H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYOERQRUCTLLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-bis(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2713845.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2713854.png)

![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2713855.png)

![1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2713856.png)

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)

![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)